Dichlorobis(triethylphosphine)palladium(II)

Description

Historical Context and Discovery Timeline

The development of dichlorobis(triethylphosphine)palladium(II) emerged from the broader evolution of palladium coordination chemistry that began gaining prominence in the mid-twentieth century. The foundational work in palladium coordination complexes can be traced to the 1950s when Lamberto Malatesta and colleagues first prepared tetrakis(triphenylphosphine)palladium(0) by reduction of sodium chloropalladate with hydrazine in the presence of phosphine ligands. This pioneering research established the basic synthetic approaches for palladium-phosphine complexes that would later be adapted for various phosphine ligands, including triethylphosphine.

The systematic preparation of bis(phosphine)palladium(II) dichloride complexes followed established protocols developed for triphenylphosphine analogues. Palladium(II) chloride serves as the common starting material for these syntheses, as it readily forms coordination complexes with phosphine ligands through ligand substitution reactions. The general synthetic approach involves treating palladium(II) chloride with the desired phosphine in appropriate solvents, leading to the formation of square-planar palladium(II) complexes. Historical documentation indicates that variations in phosphine ligands, including the transition from triphenylphosphine to triethylphosphine, were systematically explored to optimize catalytic properties and solubility characteristics for specific applications.

The timeline of palladium-phosphine complex development accelerated significantly during the 1960s and 1970s, coinciding with the emergence of palladium-catalyzed cross-coupling reactions. Research conducted by Smidt in 1962 on palladium-catalyzed oxidation of alkenes provided crucial insights into palladium's ability to activate organic substrates for nucleophilic attack. This work laid the foundation for subsequent developments in palladium catalysis, including the utilization of various palladium-phosphine complexes as pre-catalysts. The specific development of triethylphosphine-containing palladium complexes followed these broader trends, with researchers recognizing that different phosphine ligands could significantly influence catalytic activity and selectivity in organic transformations.

Fundamental Coordination Chemistry Principles

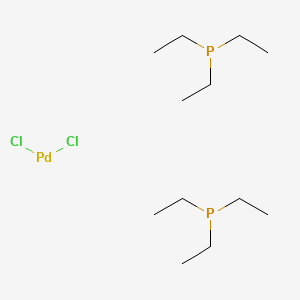

Dichlorobis(triethylphosphine)palladium(II) exemplifies classical square-planar coordination geometry characteristic of d⁸ transition metal complexes. The palladium(II) center adopts a square-planar arrangement with the two triethylphosphine ligands and two chloride ions occupying the four coordination sites. This geometric preference arises from crystal field stabilization effects in d⁸ electron configurations, where the square-planar arrangement maximizes ligand field stabilization energy. The electronic structure features a low-spin d⁸ configuration with filled d orbitals, contributing to the compound's diamagnetic properties and stability under ambient conditions.

The coordination sphere exhibits trans geometry, with chloride ligands positioned opposite each other across the palladium center. This trans arrangement is thermodynamically favored due to reduced steric interactions between the bulky triethylphosphine ligands compared to the cis isomer. Crystallographic studies of related bis(triphenylphosphine)palladium(II) dichloride complexes confirm that the trans configuration is consistently observed in solid-state structures, with typical palladium-phosphorus bond lengths ranging between 2.2-2.3 Ångströms and palladium-chloride distances of approximately 2.3-2.4 Ångströms. The square-planar geometry results in approximate D₂ₕ symmetry, which can be confirmed through spectroscopic analysis, particularly ³¹P nuclear magnetic resonance spectroscopy showing equivalent phosphorus environments.

Ligand properties significantly influence the complex's chemical behavior and catalytic activity. Triethylphosphine functions as a strong σ-donor ligand with moderate π-acceptor capabilities, creating a balanced electronic environment around the palladium center. The electron-donating capacity of triethylphosphine increases electron density at the metal center compared to more π-accepting phosphines like triphenylphosphine, potentially enhancing the complex's nucleophilicity and reactivity toward oxidative addition reactions. The steric profile of triethylphosphine, characterized by its cone angle and electronic parameters, influences substrate accessibility and coordination site availability during catalytic cycles. These ligand characteristics contribute to the complex's effectiveness as a pre-catalyst in various cross-coupling reactions, where ligand dissociation and coordination are crucial steps in the catalytic mechanism.

Nomenclature and Systematic Identification

The systematic nomenclature of dichlorobis(triethylphosphine)palladium(II) follows International Union of Pure and Applied Chemistry conventions for coordination compounds. The name indicates the presence of two chloride ligands (dichloro), two triethylphosphine ligands (bis(triethylphosphine)), and the central palladium atom in the +2 oxidation state (palladium(II)). The prefix "trans-" is often included in the full name to specify the geometric arrangement of the ligands, yielding "trans-dichlorobis(triethylphosphine)palladium(II)" as the complete systematic name. Alternative nomenclature includes "bis(triethylphosphine)palladium(II) dichloride," which emphasizes the anionic nature of the chloride ligands.

The compound's systematic identification relies on several standardized numbering systems and chemical databases. The Chemical Abstracts Service registry number 28425-04-9 provides a unique identifier for this specific compound. The MDL number MFCD00191831 serves as an additional database identifier used in chemical inventory systems. The European Community number 624-309-0 facilitates regulatory identification within European chemical databases. These identification numbers ensure unambiguous reference to the specific chemical entity across different documentation systems and regulatory frameworks.

Molecular descriptors provide additional systematic identification methods for the compound. The molecular formula C₁₂H₃₀Cl₂P₂Pd indicates the atomic composition, while the Simplified Molecular Input Line Entry System representation describes the structural connectivity. The International Chemical Identifier system generates standardized text representations of the compound's structure, facilitating database searches and chemical informatics applications. These systematic identification methods collectively ensure precise communication about the compound across scientific literature, regulatory documentation, and commercial databases, supporting reproducible research and effective chemical commerce.

Properties

IUPAC Name |

dichloropalladium;triethylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H15P.2ClH.Pd/c2*1-4-7(5-2)6-3;;;/h2*4-6H2,1-3H3;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULYNIEUXPCUIEL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCP(CC)CC.CCP(CC)CC.Cl[Pd]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30Cl2P2Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70456792 | |

| Record name | Dichloropalladium--triethylphosphane (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28425-04-9 | |

| Record name | Dichloropalladium--triethylphosphane (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichlorobis(triethylphosphine)palladium(II) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Reaction from Palladium(II) Chloride

This is the most common laboratory method. Palladium(II) chloride is suspended in a suitable solvent (often ethanol or acetonitrile), and triethylphosphine is added in stoichiometric excess to ensure complete substitution.

General Reaction:

$$

\text{PdCl}2 + 2 \text{P(C}2\text{H}5)3 \rightarrow \text{PdCl}2(\text{P(C}2\text{H}5)3)_2

$$

- Suspend palladium(II) chloride in ethanol or acetonitrile.

- Add two equivalents of triethylphosphine.

- Stir the mixture at room temperature or slightly elevated temperature (30–60°C) for several hours.

- The product precipitates as a yellow or orange solid, which is filtered, washed with cold solvent, and dried under vacuum.

| Parameter | Typical Value/Range |

|---|---|

| PdCl₂ : Triethylphosphine | 1 : 2–2.3 (molar ratio) |

| Solvent | Ethanol, acetonitrile |

| Temperature | 30–70°C |

| Reaction Time | 1–2 hours |

| Yield | 90–99% |

- Excess triethylphosphine ensures complete substitution and helps dissolve palladium(II) chloride.

- The reaction is often performed under nitrogen or argon to avoid oxidation of the phosphine.

Ultrasonic-Assisted Synthesis

Ultrasonic energy can accelerate the ligand substitution process and improve product yield and purity. This method is particularly effective when using less soluble palladium(II) precursors.

- Dissolve palladium(II) chloride in ethanol to form a homogeneous solution.

- Add triethylphosphine in the required molar ratio (1:2–2.3).

- Place the reaction mixture in an ultrasonic bath at 60–70°C for 0.5–2 hours.

- Cool, filter, and wash the precipitate with ethanol (typically 50% solution), then dry under vacuum.

- Ultrasonic energy enhances mass transfer and reaction rate.

- Reduces the tendency of palladium to form colloidal or encapsulated byproducts, improving yield and purity.

- Typical yields reported are 98–99%.

Use of Palladium(II) Precursors with Labile Ligands

Palladium(II) complexes with labile ligands such as acetonitrile or water can also be used as starting materials. These complexes react readily with triethylphosphine, often at lower temperatures and shorter reaction times.

Example Reaction:

$$

\text{PdCl}2(\text{CH}3\text{CN})2 + 2 \text{P(C}2\text{H}5)3 \rightarrow \text{PdCl}2(\text{P(C}2\text{H}5)3)2 + 2 \text{CH}3\text{CN}

$$

- Faster reaction kinetics.

- Higher solubility of starting materials.

- Data Table: Typical Preparation Parameters

- Elemental Analysis: Products prepared by these methods consistently match theoretical elemental values for carbon, hydrogen, chlorine, and phosphorus, confirming high purity.

- Spectroscopic Characterization: Infrared and NMR spectroscopy confirm the coordination of triethylphosphine to palladium, with characteristic shifts in phosphine and chloride regions.

- Yield Optimization: Ultrasonic assistance and careful control of solvent purity and stoichiometry are critical for maximizing yield and minimizing palladium loss to byproducts or solution.

- Scalability: These methods are scalable for both laboratory and industrial synthesis, with the ultrasonic method particularly favored for larger-scale preparations due to its efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: Dichlorobis(triethylphosphine)palladium(II) is primarily involved in cross-coupling reactions, including:

Heck Reaction: Formation of carbon-carbon bonds between alkenes and aryl halides.

Suzuki Coupling: Coupling of aryl or vinyl boronic acids with aryl or vinyl halides.

Sonogashira Coupling: Coupling of terminal alkynes with aryl or vinyl halides.

Common Reagents and Conditions:

Heck Reaction: Typically uses aryl halides and alkenes in the presence of a base such as triethylamine.

Suzuki Coupling: Involves boronic acids and aryl halides with a base like potassium carbonate.

Sonogashira Coupling: Uses terminal alkynes and aryl halides with a copper co-catalyst and a base such as diisopropylamine.

Major Products: The major products of these reactions are the coupled organic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Catalytic Applications in Organic Synthesis

Dichlorobis(triethylphosphine)palladium(II) serves primarily as a catalyst in numerous organic reactions. Its ability to facilitate carbon-carbon bond formation makes it invaluable in synthetic organic chemistry.

Key Reactions:

- Suzuki Coupling: This reaction involves the coupling of boronic acids with aryl halides to form biaryl compounds. PdCl2(PEt3)2 is effective in promoting this reaction under mild conditions, yielding high selectivity and efficiency .

- Sonogashira Coupling: It catalyzes the coupling of terminal alkynes with aryl or vinyl halides, which is crucial for synthesizing complex organic molecules .

- Stille Coupling: This reaction allows for the formation of carbon-carbon bonds using organostannanes and is particularly useful for synthesizing conjugated polymers .

Medicinal Chemistry

In the field of medicinal chemistry, dichlorobis(triethylphosphine)palladium(II) plays a significant role in the development of pharmaceutical compounds.

Applications:

- Synthesis of Anticancer Agents: Research indicates that palladium complexes, including PdCl2(PEt3)2, exhibit potential anticancer activity. They can be utilized to synthesize novel compounds that target cancer cells effectively .

- Biologically Active Molecules: The compound is employed in the synthesis of various biologically active molecules, enhancing the development of new therapeutic agents .

Material Science

Dichlorobis(triethylphosphine)palladium(II) is also applied in material science, particularly in the production of advanced materials.

Applications:

- Conjugated Polymers: It is used as a catalyst for synthesizing conjugated polymers, which are essential for electronic applications such as organic photovoltaics and light-emitting diodes (LEDs) .

- Fine Chemicals Production: The compound facilitates the synthesis of fine chemicals that are vital for various industrial applications.

Case Study 1: Suzuki Coupling Efficiency

In a study evaluating the efficiency of PdCl2(PEt3)2 in Suzuki coupling reactions, researchers reported yields ranging from 80% to 96% under optimized conditions. The study highlighted the catalyst's ability to produce biaryl products with excellent regioselectivity and stereochemistry .

Case Study 2: Anticancer Drug Development

A mini-review on palladium complexes noted that dichlorobis(triethylphosphine)palladium(II) demonstrated promising results in synthesizing compounds with potential anticancer activity. These findings suggest a pathway for developing new therapeutic agents targeting cancer cells .

Mechanism of Action

The mechanism by which dichlorobis(triethylphosphine)palladium(II) exerts its catalytic effects involves the coordination of the palladium center with the reactants, facilitating the formation and breaking of chemical bonds. The palladium center undergoes oxidative addition, transmetalation, and reductive elimination steps, which are crucial for the catalytic cycle in cross-coupling reactions .

Comparison with Similar Compounds

Ligand Structure and Steric Effects

The steric and electronic properties of phosphine ligands significantly influence catalytic performance:

- Triethylphosphine (PEt₃): Smaller alkyl groups reduce steric hindrance, enabling faster substrate access to the palladium center. This enhances reactivity in electron-demanding reactions .

- Triphenylphosphine (PPh₃): Aryl groups increase stability but slow reaction kinetics due to steric shielding .

- Bulky Ligands (e.g., tri-o-tolylphosphine): Improve selectivity in asymmetric catalysis by restricting substrate orientation .

Electronic Properties

Phosphine ligands modulate palladium's electron density:

- PEt₃ is more electron-donating than PPh₃ due to alkyl groups, accelerating oxidative addition steps in cross-coupling reactions .

- PPh₃ stabilizes palladium intermediates via stronger π-backbonding, favoring transmetallation in Suzuki-Miyaura reactions .

- Di-tert-butylphenylphosphine balances electron donation and steric protection, enhancing catalytic turnover in Heck reactions .

Physical and Chemical Properties

- Solubility: PEt₃ complexes dissolve more readily in non-polar solvents than PPh₃ derivatives .

- Thermal Stability: Triphenylphosphine complexes exhibit higher decomposition temperatures due to rigid aryl groups .

Biological Activity

Dichlorobis(triethylphosphine)palladium(II) (PdCl₂(PEt₃)₂) is a palladium complex that has garnered attention for its potential biological applications, particularly in cancer therapy and catalysis. This article explores its biological activity, including mechanisms of action, cytotoxic effects, and its role in various biochemical reactions.

Chemical Structure and Properties

Dichlorobis(triethylphosphine)palladium(II) is characterized by its square planar geometry, where two chloride ions and two triethylphosphine ligands coordinate to a central palladium ion. Its molecular formula is C₁₂H₃₀Cl₂P₂Pd, with a molecular weight of 413.64 g/mol. The compound is soluble in organic solvents such as dichloromethane and chloroform, making it suitable for various chemical reactions and biological studies .

Mechanisms of Biological Activity

The biological activity of PdCl₂(PEt₃)₂ can be attributed to several mechanisms:

- Cytotoxicity : Studies have shown that palladium complexes can induce cytotoxic effects in various cancer cell lines. For instance, Pd(II) complexes have been reported to activate apoptotic pathways, leading to cell death in breast cancer cells. This is often mediated through the activation of caspase-3 and modulation of the cell cycle .

- Catalytic Activity : The compound serves as a catalyst in cross-coupling reactions, such as the Suzuki and Heck reactions, which are pivotal in pharmaceutical synthesis. The ability to facilitate these reactions under mild conditions enhances its utility in drug development .

- Metal Complex Interactions : The interaction of palladium complexes with cellular components can lead to the generation of reactive oxygen species (ROS), contributing to oxidative stress and apoptosis in tumor cells .

1. Anticancer Activity

A study investigated the effects of PdCl₂(PEt₃)₂ on various human cancer cell lines, including breast and prostate cancer cells. Results indicated that treatment with this compound resulted in significant cell death, with IC₅₀ values ranging from 10 to 20 µM. The mechanism was linked to mitochondrial dysfunction and increased ROS production, which triggered apoptosis pathways .

2. Catalytic Applications

In another study, PdCl₂(PEt₃)₂ was utilized as a catalyst for the synthesis of biologically active compounds through cross-coupling reactions. The compound demonstrated high efficiency in catalyzing the formation of carbon-carbon bonds with yields exceeding 90% under optimized conditions. This highlights its potential for synthesizing pharmaceutical intermediates .

Research Findings Summary

Q & A

Q. What are the standard synthetic routes for preparing dichlorobis(triethylphosphine)palladium(II)?

The compound is typically synthesized via ligand-exchange reactions. For example, palladium precursors like dichlorobis(benzonitrile)palladium(II) can react with triethylphosphine ligands in anhydrous solvents under inert atmospheres. The reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid ligand oxidation and ensure high yield .

Q. How is the structural integrity of dichlorobis(triethylphosphine)palladium(II) confirmed experimentally?

X-ray crystallography is the gold standard for determining the trans square-planar geometry of such palladium complexes. Spectroscopic techniques like P NMR and IR are used to verify ligand coordination and monitor reaction progress. For instance, P NMR peaks for triethylphosphine ligands typically shift upfield upon coordination to Pd(II) .

Q. What solvents are optimal for reactions involving this complex?

Dichlorobis(triethylphosphine)palladium(II) exhibits good solubility in non-polar organic solvents like toluene and dichloromethane. Polar solvents (e.g., DMF, DMSO) may displace phosphine ligands, leading to decomposition. Stability tests under inert atmospheres are recommended to prevent ligand oxidation .

Q. What are the primary catalytic applications of this complex in organic synthesis?

It is widely used in cross-coupling reactions (e.g., Suzuki-Miyaura, Heck) due to its ability to facilitate oxidative addition and transmetallation steps. For example, it catalyzes C–C bond formation between aryl halides and boronic acids in the presence of a base (e.g., KCO) .

Advanced Research Questions

Q. How do computational methods like DFT enhance understanding of this complex's reactivity?

Density Functional Theory (DFT) calculations at the B3LYP level can predict bond lengths, vibrational frequencies, and electronic properties. For analogous Pd(II) complexes, DFT studies reveal how ligand electron-donating effects (e.g., triethylphosphine vs. triphenylphosphine) influence Pd–Cl bond strength and catalytic activity .

Q. What experimental strategies resolve contradictions in catalytic performance across studies?

Discrepancies may arise from variations in ligand purity, solvent choice, or moisture sensitivity. Controlled experiments comparing ligand ratios (e.g., Pd:phosphine = 1:2 vs. 1:4) and kinetic studies under standardized conditions (e.g., inert atmosphere, fixed temperature) can isolate critical variables .

Q. How does ligand substitution (e.g., triethylphosphine vs. triarylphosphines) alter catalytic efficiency?

Bulky triethylphosphine ligands increase steric hindrance, potentially slowing substrate coordination but improving selectivity. Comparative studies with triphenylphosphine analogs show differences in reaction rates and turnover numbers, which can be quantified via kinetic profiling .

Q. What mechanisms explain the complex's stability under photochemical conditions?

Studies on azobenzene-containing Pd(II) complexes suggest that reversible ligand isomerization (trans ↔ cis) under UV/visible light does not disrupt the Pd–P bond. Similar behavior may apply to triethylphosphine complexes, enabling applications in photoswitchable catalysis .

Q. How is the complex's thermal stability assessed for high-temperature reactions?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can determine decomposition temperatures. For example, triphenylphosphine analogs decompose near 292°C, but triethylphosphine’s lower molecular weight may reduce thermal stability, requiring empirical validation .

Methodological Guidance

Q. Protocol for Cross-Coupling Optimization Using This Catalyst

- Step 1: Degas solvent (e.g., THF/HO) to remove oxygen.

- Step 2: Use a 1–5 mol% catalyst loading with Pd:substrate ratios optimized via trial.

- Step 3: Monitor reaction progress via H NMR or GC-MS.

- Note: Excess ligand (e.g., 2–4 equiv triethylphosphine) may stabilize the catalyst but could inhibit reactivity .

Handling and Storage Recommendations

Store under argon at –20°C to prevent ligand oxidation. Use anhydrous solvents and gloveboxes for air-sensitive steps. Safety data for triphenylphosphine analogs indicate hazards (e.g., H315 skin irritation), suggesting similar precautions for triethylphosphine derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.